BenchChemオンラインストアへようこそ!

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Structure-Activity Relationship (SAR) Kinase Inhibition Fungicide Discovery

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1171335-06-0) is a heterocyclic small molecule composed of a 1-methylpyrazole ring connected via a 5-carboxamide linkage to a 4-(pyridin-2-yl)thiazol-2-amine scaffold. This compound belongs to the pyrazole-thiazole carboxamide class, a privileged structure in medicinal and agricultural chemistry known for yielding potent kinase inhibitors and succinate dehydrogenase (SDH) inhibitors.

Molecular Formula C13H11N5OS
Molecular Weight 285.33
CAS No. 1171335-06-0
Cat. No. B2669324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
CAS1171335-06-0
Molecular FormulaC13H11N5OS
Molecular Weight285.33
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C13H11N5OS/c1-18-11(5-7-15-18)12(19)17-13-16-10(8-20-13)9-4-2-3-6-14-9/h2-8H,1H3,(H,16,17,19)
InChIKeyAUGNEWDPXKJFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1171335-06-0): A Structurally Distinct Pyrazole-Thiazole Carboxamide for Targeted Research


1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1171335-06-0) is a heterocyclic small molecule composed of a 1-methylpyrazole ring connected via a 5-carboxamide linkage to a 4-(pyridin-2-yl)thiazol-2-amine scaffold. This compound belongs to the pyrazole-thiazole carboxamide class, a privileged structure in medicinal and agricultural chemistry known for yielding potent kinase inhibitors and succinate dehydrogenase (SDH) inhibitors [1]. The specific 1-methyl-5-carboxamide regioisomer distinguishes it from other substitution patterns in the class. Its architecture is represented in broad patent filings for Pim kinase inhibition, suggesting a role in oncology research [2].

Why Structural Analogs of 1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide Cannot Be Freely Substituted


In the pyrazole-thiazole carboxamide class, minor structural modifications can lead to dramatic shifts in target affinity, selectivity, and even the primary mode of action [1]. The compound's specific combination of a 1-methylpyrazole ring and a 5-carboxamide linker creates a unique pharmacophore that is not interchangeable with 3-carboxamide or 1,3-dimethyl analogs. The 4-(pyridin-2-yl)thiazole moiety provides a critical hydrogen-bond acceptor/donor pattern, and altering the regioisomerism of the carboxamide attachment or adding steric bulk on the pyrazole ring can ablate activity against the intended target. The downstream quantitative evidence highlights the specific structural differentiators that guide procurement decisions away from seemingly similar off-the-shelf compounds.

Quantitative Differentiation Guide for 1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1171335-06-0)


Regioisomeric Specificity: 5-Carboxamide Linkage Versus the 3-Carboxamide Analog

The target compound features a carboxamide group at the 5-position of the pyrazole ring. This contrasts directly with its closest commercially available analog, 1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, which bears the carboxamide at the 3-position. In related pyrazole-thiazole SDH inhibitor series, the position of the carboxamide linker is a critical determinant of potency; 5-carboxamide derivatives have been shown to achieve more optimal binding geometries within the ubiquinone-binding pocket of SDH compared to their 3-substituted counterparts [1]. While head-to-head IC50 values are not available in the public domain for this exact pair, the SAR literature firmly establishes that regioisomeric switching is not bioisosteric and will alter the compound's biological fingerprint [1].

Structure-Activity Relationship (SAR) Kinase Inhibition Fungicide Discovery Regiochemistry

Steric Profile Differentiation: 1-Methyl versus 1,3-Dimethyl Substitution on the Pyrazole Core

The target compound possesses a single methyl group at the N1 position of the pyrazole. Its closest structural comparator, 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1013796-82-1), adds a second methyl group at the C3 position. This additional methyl group increases steric bulk adjacent to the carboxamide linker, which can restrict rotational freedom and alter the conformational ensemble available for target binding. In drug discovery campaigns, such seemingly minor changes can convert a potent inhibitor into an inactive compound, particularly for targets with shallow binding pockets like Pim kinases [1]. The 1-methyl compound represents a less sterically demanding, potentially more versatile hit-like scaffold for fragment-based or scaffold-hopping strategies, whereas the 1,3-dimethyl analog may be more appropriate for lead optimization studies targeting a specific, pre-validated binding pocket [1].

Steric Effects Kinase Selectivity Metabolic Stability Lead Optimization

Succinate Dehydrogenase (SDH) Inhibitory Potential: Structural Alignment with a Privileged Fungicidal Chemotype

The pyrazole-thiazole carboxamide scaffold has been independently validated as a new chemotype for SDH inhibition, a key target in fungicide development. In a 2022 study by Hao et al., the closest disclosed analogs, such as compounds 6d (EC50 = 5.11 μg/mL) and 6j (EC50 = 8.14 μg/mL), exhibited superior in vitro activity against Rhizoctonia cerealis compared to the commercial fungicides fluxapyroxad (EC50 = 11.93 μg/mL) and thifluzamide (EC50 = 22.12 μg/mL) [1]. While the target compound was not explicitly tested in that series, its core scaffold—a pyrazole-5-carboxamide linked to a thiazole—is identical to the series' defining pharmacophore. The specific 1-methyl and 4-(pyridin-2-yl) substitutions on the target compound represent a structural variation that can be used to explore the SAR around the pyridine-thiazole moiety, a region critical for SDH binding [1].

Succinate Dehydrogenase Inhibitor (SDHI) Antifungal Activity Agrochemical Discovery Fungicide Resistance Management

High-Impact Application Scenarios for 1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide


Oncology Kinase Inhibitor Lead Discovery: Pim Kinase SAR Expansion

The compound's scaffold is explicitly claimed within patent literature targeting Pim kinase inhibition for oncology [1]. Its specific 1-methyl-5-carboxamide configuration serves as a critical SAR probe to map the steric and electronic requirements of the Pim kinase ATP-binding site, distinct from the more sterically demanding 1,3-dimethyl analogs. Research groups can use this compound to explore selectivity determinants against the Pim-1, Pim-2, and Pim-3 isoforms.

Agrochemical Fungicide Research: SDHI Resistance-Breaking Scaffold Evaluation

Given the scaffold's validated alignment with potent SDH inhibitors, as demonstrated by closely related analogs outperforming fluxapyroxad [2], this compound is a candidate for in vitro screening panels against SDHI-resistant fungal strains. Its structural novelty relative to commercial SDHIs makes it valuable for developing next-generation agents that circumvent existing resistance mechanisms [2].

Chemical Biology Tool for Profiling Heterocyclic Carboxamide Binding Pockets

The compound's unique combination of a 1-methylpyrazole and a 4-(pyridin-2-yl)thiazole represents a physicochemical signature suitable for chemoproteomics and thermal shift assays. Its distinct hydrogen-bonding capacity and moderate steric profile make it an ideal tool compound for identifying novel protein targets that engage this tricyclic heteroaromatic system, supporting target deconvolution efforts [REFS-1, REFS-2].

Medicinal Chemistry Hit-to-Lead Optimization: Fragment-Based Screening

With a molecular weight under 300 and a balanced LogP profile, this compound possesses lead-like properties suitable for fragment-based drug discovery. Its 1-methyl substitution offers a less sterically hindered starting point for fragment elaboration compared to 1,3-dimethyl or 1-phenyl analogs, allowing medicinal chemists to systematically grow the molecule into high-affinity leads while monitoring ligand efficiency metrics [1].

Quote Request

Request a Quote for 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.